![molecular formula C14H20N2O2 B5857191 N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide, commonly known as N-(2-Acetamido)-3,3-dimethylbutanamide or ADMA, is an organic compound with a molecular formula of C12H20N2O2. ADMA is a metabolite of L-arginine, an amino acid that is involved in the synthesis of nitric oxide (NO). ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), which is an enzyme that catalyzes the production of NO from L-arginine. ADMA has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
ADMA inhibits the activity of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS by competing with L-arginine for binding to the enzyme's active site. N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS catalyzes the production of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide from L-arginine, which is a potent vasodilator and anti-inflammatory molecule. Inhibition of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS by ADMA leads to decreased production of this compound, which results in vasoconstriction and inflammation. Elevated levels of ADMA have been shown to impair endothelial function, which is a key factor in the development of cardiovascular diseases.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects, including vasoconstriction, inflammation, oxidative stress, and endothelial dysfunction. ADMA has been implicated in the development and progression of various diseases, such as cardiovascular diseases, renal diseases, and neurological diseases. Elevated levels of ADMA have been associated with increased risk of cardiovascular events, such as heart attack and stroke. In addition, ADMA has been shown to play a role in the pathogenesis of neurological diseases, such as Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
ADMA has several advantages and limitations for lab experiments. ADMA is a well-characterized molecule that is readily available commercially. ADMA is stable under normal laboratory conditions and can be stored for long periods of time. ADMA is also relatively inexpensive compared to other biomarkers. However, ADMA has some limitations for lab experiments. ADMA is a small molecule that is difficult to detect in biological samples due to its low concentration. ADMA is also subject to degradation by enzymes and oxidation, which can affect its stability and reliability as a biomarker.
Zukünftige Richtungen
There are several future directions for research on ADMA. One area of research is the development of novel therapies that target ADMA and its downstream signaling pathways. Another area of research is the identification of new biomarkers that can be used to detect and monitor ADMA levels in biological samples. Additionally, further studies are needed to elucidate the role of ADMA in the pathogenesis of various diseases, such as cardiovascular diseases, renal diseases, and neurological diseases. Finally, more research is needed to understand the complex interactions between ADMA and other molecules in the body, such as N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide and L-arginine.
Synthesemethoden
ADMA can be synthesized by the reaction of 2-acetamidophenylboronic acid with 3,3-dimethylbutyryl chloride in the presence of a palladium catalyst. The reaction yields ADMA as a white crystalline powder with a melting point of 92-94°C.
Wissenschaftliche Forschungsanwendungen
ADMA has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, renal diseases, and neurological diseases. ADMA is a biomarker for endothelial dysfunction, which is a hallmark of cardiovascular diseases. Elevated levels of ADMA have been associated with increased risk of cardiovascular events, such as heart attack and stroke. ADMA has also been implicated in the development and progression of renal diseases, such as chronic kidney disease and diabetic nephropathy. In addition, ADMA has been shown to play a role in the pathogenesis of neurological diseases, such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)15-11-7-5-6-8-12(11)16-13(18)9-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJWXTFSCUFKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

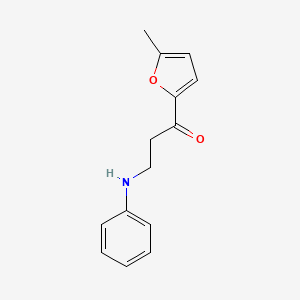
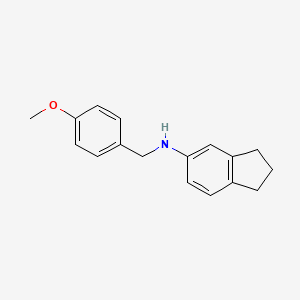
![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)
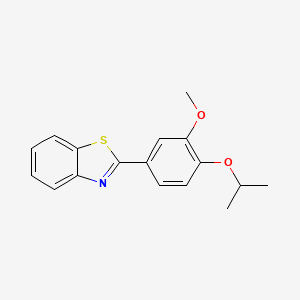
![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)
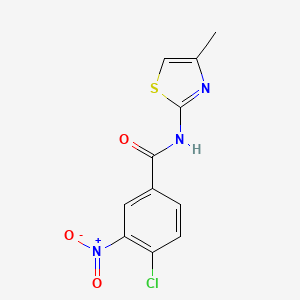
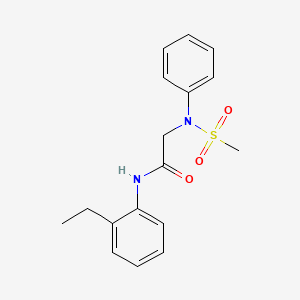
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)